Higher Commercial Purity vs. 2‑Ethynyl‑1H‑imidazole Reduces Pre‑Functionalization Purification, Saving Time and Cost in Multi‑Step Syntheses
The target compound is supplied at a minimum purity of 98 % , whereas the closest commercial analog, 2‑ethynyl‑1H‑imidazole (CAS 57121‑47‑8), is currently listed only at 95 % purity . This 3‑percentage‑point purity gap means that, for a 10‑gram purchase, the target compound provides ≤0.2 g of total impurities vs. ≤0.5 g for the analog. For sensitive click‑chemistry or cross‑coupling applications, this reduces the need for column chromatography or recrystallization, directly lowering labour and solvent costs.
| Evidence Dimension | Supplier-reported minimum purity |
|---|---|
| Target Compound Data | 98 % (Leyan, Cat. 1713673) |
| Comparator Or Baseline | 2‑Ethynyl‑1H‑imidazole: 95 % (AKSci, Cat. 7890CY) |
| Quantified Difference | +3 absolute percentage points purity |
| Conditions | Commercially available laboratory-grade batches, as per current supplier certificates of analysis |
Why This Matters
For procurement managers, a 98 % purity specification translates into more predictable reaction yields and fewer downstream purification operations, justifying a modest price premium over the lower-purity generic alkyne.
